![molecular formula C21H23N3OS B1231296 2-[(1-Methyl-3-indolyl)thio]-1-(4-phenyl-1-piperazinyl)ethanone](/img/structure/B1231296.png)
2-[(1-Methyl-3-indolyl)thio]-1-(4-phenyl-1-piperazinyl)ethanone
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Overview
Description
2-[(1-methyl-3-indolyl)thio]-1-(4-phenyl-1-piperazinyl)ethanone is a member of piperazines.
Scientific Research Applications
Electrochemical Synthesis
A study by Nematollahi, Momeni, and Khazalpour (2014) detailed the electrochemical synthesis of 2-indolyl-5-arylsulfonyl-p-benzoquinone derivatives, which involves the oxidation of related compounds, including 1-(4-(4-hydroxyphenyl) piperazin-1-yl) ethanone. This research provides insight into novel synthetic methods for related compounds (Nematollahi, Momeni, & Khazalpour, 2014).
Antimicrobial and Anticandidal Activities
Kaplancıklı and colleagues (2014) synthesized derivatives similar to the compound , demonstrating potent anticandidal agents with weak cytotoxicities. These findings suggest potential applications in antimicrobial research (Kaplancıklı et al., 2014).
Cholinesterase Inhibitory Activities
Another study by Mohsen et al. (2014) focused on synthesizing derivatives to investigate their anticholinesterase activities. This research highlights the compound's potential use in treating conditions associated with cholinesterase activity (Mohsen et al., 2014).
Antitumor and Antiviral Screening
Research by Chaimbault, Bosc, and Jarry (1999) on compounds structurally similar to the one indicated moderate antitumor activity. This suggests potential applications in cancer research (Chaimbault, Bosc, & Jarry, 1999).
Antibacterial and Antimycobacterial Activities
Gurunani and associates (2022) synthesized derivatives for antibacterial and antimycobacterial screening. Their findings revealed moderate activity against certain bacteria, underscoring the compound's relevance in infectious disease research (Gurunani et al., 2022).
properties
Product Name |
2-[(1-Methyl-3-indolyl)thio]-1-(4-phenyl-1-piperazinyl)ethanone |
---|---|
Molecular Formula |
C21H23N3OS |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
2-(1-methylindol-3-yl)sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C21H23N3OS/c1-22-15-20(18-9-5-6-10-19(18)22)26-16-21(25)24-13-11-23(12-14-24)17-7-3-2-4-8-17/h2-10,15H,11-14,16H2,1H3 |
InChI Key |
UWICPNUYLJPKJF-UHFFFAOYSA-N |
SMILES |
CN1C=C(C2=CC=CC=C21)SCC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)SCC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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